molecular formula C11H13BO2 B1440509 2-(1-Phenylvinyl)-1,3,2-dioxaborinane CAS No. 415727-02-5

2-(1-Phenylvinyl)-1,3,2-dioxaborinane

Cat. No.: B1440509
CAS No.: 415727-02-5
M. Wt: 188.03 g/mol
InChI Key: UJNPUKGUVLOFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Phenylvinyl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom bonded to two oxygen atoms and a phenylvinyl group

Biochemical Analysis

Biochemical Properties

2-(1-Phenylvinyl)-1,3,2-dioxaborinane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating reactions such as Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryl compounds. The compound’s boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the modification of biomolecules. Additionally, this compound has been shown to interact with certain proteins, potentially influencing their activity and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied to understand its potential applications in biotechnology and medicine. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, this compound has been reported to affect cell proliferation and apoptosis, highlighting its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the specific experimental conditions and cell types used. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been investigated in animal models to determine its safety and efficacy. These studies have revealed that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. For example, at low to moderate doses, this compound may enhance metabolic activity and promote cell proliferation. At high doses, it can induce cytotoxicity and apoptosis, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions. These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential therapeutic effects. Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical and medical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its chemical properties and the presence of specific transporters. Once inside the cells, this compound can interact with binding proteins that influence its localization and accumulation. These interactions are important for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylvinyl)-1,3,2-dioxaborinane typically involves the reaction of phenylvinylboronic acid with a diol, such as pinacol, under dehydrating conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the boronic ester. The reaction conditions often include refluxing the reactants in an organic solvent, such as toluene, for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylvinyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Phenylvinyl)-1,3,2-dioxaborinane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(1-Phenylvinyl)aniline
  • 2-(1-Phenylvinyl)benzaldehyde

Uniqueness

2-(1-Phenylvinyl)-1,3,2-dioxaborinane is unique due to its specific combination of a boronic ester and a phenylvinyl group. This combination imparts distinct reactivity and binding properties, making it a valuable compound in various applications. Compared to similar compounds, it offers enhanced stability and reactivity under a broader range of conditions .

Properties

IUPAC Name

2-(1-phenylethenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO2/c1-10(11-6-3-2-4-7-11)12-13-8-5-9-14-12/h2-4,6-7H,1,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNPUKGUVLOFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C(=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674773
Record name 2-(1-Phenylethenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415727-02-5
Record name 2-(1-Phenylethenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Phenylvinyl)-1,3,2-dioxaborinane
Reactant of Route 2
2-(1-Phenylvinyl)-1,3,2-dioxaborinane
Reactant of Route 3
2-(1-Phenylvinyl)-1,3,2-dioxaborinane
Reactant of Route 4
2-(1-Phenylvinyl)-1,3,2-dioxaborinane
Reactant of Route 5
2-(1-Phenylvinyl)-1,3,2-dioxaborinane
Reactant of Route 6
2-(1-Phenylvinyl)-1,3,2-dioxaborinane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.